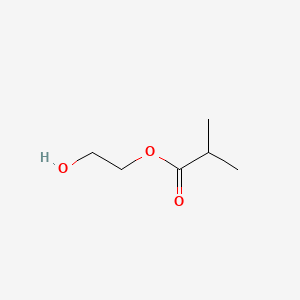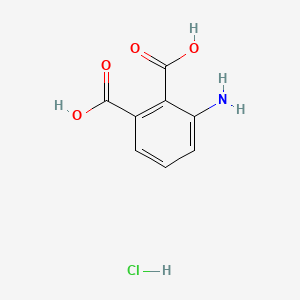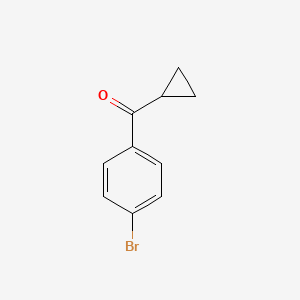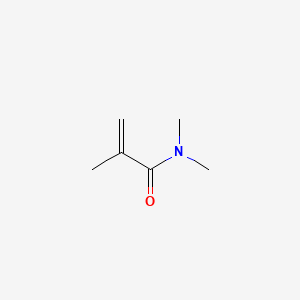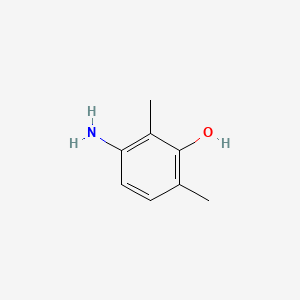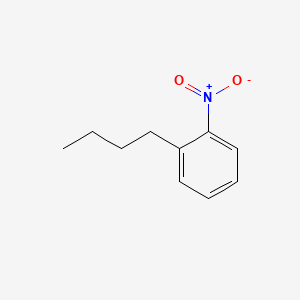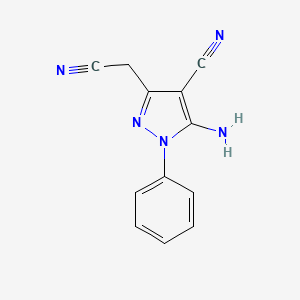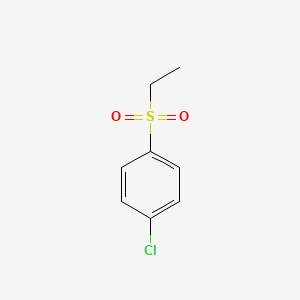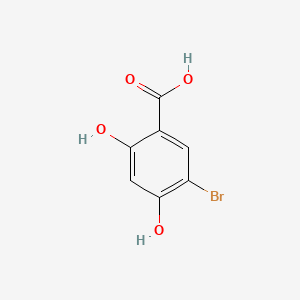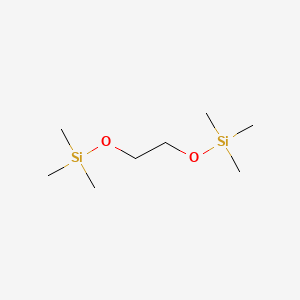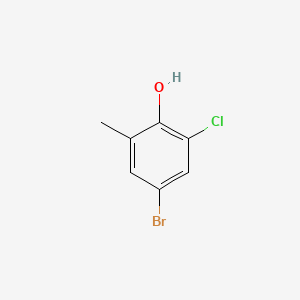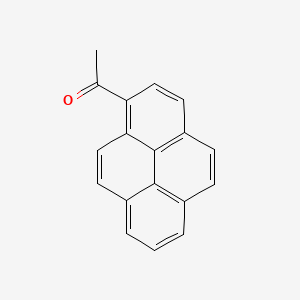
1-Acetylpyrene
Übersicht
Beschreibung
1-Acetylpyrene is a derivative of pyrene . Its phytophysical properties have been studied using absolute fluorescence quantum yield measurement and time-dependent density functional theory (TD-DFT) calculations .
Synthesis Analysis
The synthesis of 1-Acetylpyrene has been achieved through the Friedel–Crafts acylation of pyrene with acetic anhydride . This process was catalyzed by phosphotungstic heteropoly acid (PW) supported on various oxides . The most active catalyst in the acylation was found to be SiO2-supported phosphotungstic heteropoly acid (PW/SiO2, 40 wt%), which gave a 91.8% yield and 100% selectivity for 1-acetylpyrene at a reaction temperature of 60°C under ambient pressure .Molecular Structure Analysis
The molecular formula of 1-Acetylpyrene is C18H12O . Its molecular weight is 244.3 g/mol . The structure of 1-Acetylpyrene has been determined using single-crystal X-ray diffraction .Chemical Reactions Analysis
The Friedel–Crafts acylation of pyrene with acetic anhydride to 1-acetylpyrene has been catalyzed by several oxides-supported PW catalysts . The product and PW/SiO2 were easily separated .Physical And Chemical Properties Analysis
1-Acetylpyrene has a molecular weight of 244.3 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 437.7±14.0 °C at 760 mmHg, and a flash point of 195.6±15.1 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrene Derivatives
1-Acetylpyrene serves as a precursor in the synthesis of various pyrene derivatives. These derivatives are incorporated into heterocyclic and sugar moieties, which are valuable in the development of new organic materials with potential applications in electronics and photonics .
Photoinitiating Efficiency Studies
This compound is used to compare the photoinitiating efficiency of pyrene-based compounds for the copolymerization of styrene with acrylonitrile. Such studies are crucial for the development of advanced polymerization processes .
Fluorescence Quantum Yield Measurement
The photophysical properties of 1-Acetylpyrene are studied using absolute fluorescence quantum yield measurement. This is essential for applications that require precise control over the fluorescence properties of materials, such as in the design of optical sensors .
Time-Dependent Density Functional Theory (TD-DFT) Calculations
1-Acetylpyrene’s electronic structure is analyzed using TD-DFT calculations to understand its behavior in various environments. This information is vital for designing compounds with specific electronic properties .
Interaction with Human Cytochromes
Research has been conducted on 1-Acetylpyrene’s ability to interact with human cytochromes P450 2A13, 2A6, and 1B1. This interaction is significant for assessing the metabolic and toxicological profiles of new drugs and chemicals .
Enzyme Inhibition Studies
1-Acetylpyrene is investigated for its potential to inhibit certain enzymes. Understanding its inhibitory effects can lead to the development of new therapeutic agents for diseases where enzyme regulation is crucial .
Environment-Sensitive Fluorophore Applications
Its function as an environment-sensitive fluorophore is explored for applications that require responsive fluorescent materials. These materials can be used in environmental sensing and imaging technologies .
Synthesis of Tertiary Alcohols
The compound is also used in the synthesis of tertiary alcohols based on 1-acetylpyrene. Tertiary alcohols have various applications, including as intermediates in pharmaceutical and chemical manufacturing processes .
Wirkmechanismus
Target of Action
1-Acetylpyrene is a pyrene derivative that has been reported to interact with human cytochromes P450 2A13, 2A6, and 1B1 . These cytochromes are part of the body’s defense mechanism against potentially harmful chemicals, playing a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
It is known that it can inhibit the enzymes cytochromes p450 2a13, 2a6, and 1b1 . This interaction could potentially alter the normal metabolic processes in the body, leading to various physiological effects .
Biochemical Pathways
The biochemical pathways affected by 1-Acetylpyrene are likely related to its interaction with the cytochromes P450 2A13, 2A6, and 1B1 . These enzymes are involved in the metabolism of a wide variety of substances, including drugs, toxins, and endogenous compounds. Therefore, the inhibition of these enzymes by 1-Acetylpyrene could potentially disrupt these metabolic pathways .
Pharmacokinetics
Given its chemical structure and its interactions with cytochrome p450 enzymes, it is likely that it undergoes hepatic metabolism and renal excretion .
Result of Action
Its ability to inhibit cytochrome p450 enzymes suggests that it could potentially disrupt normal metabolic processes, leading to various physiological effects .
Action Environment
The action, efficacy, and stability of 1-Acetylpyrene could potentially be influenced by various environmental factors. For instance, the presence of other substances that also interact with cytochrome P450 enzymes could potentially affect the action of 1-Acetylpyrene . Additionally, factors such as pH and temperature could potentially affect the stability of 1-Acetylpyrene .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-pyren-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c1-11(19)15-9-7-14-6-5-12-3-2-4-13-8-10-16(15)18(14)17(12)13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIJNJVCFPSUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186324 | |
| Record name | Ethanone, 1-(1-pyrenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylpyrene | |
CAS RN |
3264-21-9 | |
| Record name | 1-Acetylpyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003264219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3264-21-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(1-pyrenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ACETYLPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V74HO8A2YT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




